Mirodenafil is a novel, potent, reversible, and selective oral inhibitor of phosphodiesterase type 5 (PDE5) []. It belongs to the pyrrolopyrimidinone class of compounds []. As a PDE5 inhibitor, Mirodenafil plays a significant role in scientific research, particularly in the investigation of erectile dysfunction mechanisms and potential treatments for various conditions.
Mirodenafil is synthesized through a multi-step chemical process that involves the construction of its complex pyrrolopyrimidinone structure. The synthesis typically begins with the formation of key intermediates that undergo various reactions, including alkylation and sulfonation. The final product is obtained through careful purification processes to ensure high purity and efficacy.
Mirodenafil has a complex molecular structure characterized by a pyrrolopyrimidinone core. Its molecular formula is , with a molecular weight of approximately 530.66 g/mol.
Mirodenafil undergoes various chemical reactions during its metabolism and therapeutic action. The primary reaction involves the competitive inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within the corpus cavernosum.
The mechanism of action of mirodenafil involves the selective inhibition of phosphodiesterase type 5, an enzyme that degrades cyclic guanosine monophosphate. By inhibiting this enzyme, mirodenafil increases the concentration of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.
Mirodenafil exhibits specific physical and chemical properties that contribute to its pharmacological profile.
Mirodenafil is primarily used for treating erectile dysfunction but has also been researched for potential applications in other areas:
The development of phosphodiesterase type 5 (PDE5) inhibitors originated from research into cardiovascular therapeutics, with sildenafil citrate initially investigated for angina pectoris in the 1980s [1]. The unexpected discovery of its erectile dysfunction (ED) efficacy redirected research toward selective PDE5 inhibition, leveraging the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in penile smooth muscle relaxation [1] [2]. Early PDE5 inhibitors faced challenges including suboptimal selectivity, leading to visual disturbances (PDE6 inhibition) and variable pharmacokinetics. Mirodenafil (SK-3530) emerged from efforts to develop next-generation inhibitors with enhanced PDE5 specificity and reduced off-target effects, culminating in its approval in South Korea in 2007 [2] [3]. Its design prioritized metabolic stability and tissue penetration, evidenced by higher corpus cavernosum concentrations in rat models compared to sildenafil [2].
Mirodenafil belongs to the pyrrolopyrimidinone chemical class, structurally distinct from first-generation pyrazolopyrimidine-based inhibitors like sildenafil. Key modifications include:
Table 1: Structural Comparison of PDE5 Inhibitors
Compound | Core Structure | R₁ | R₂ | Selectivity Ratio (PDE5/PDE6) |
---|---|---|---|---|
Sildenafil | Pyrazolopyrimidinone | -CH₃ | -OCH₃ | 10:1 |
Mirodenafil | Pyrrolopyrimidinone | -C₂H₅ | -C₃H₇ | 30:1 |
Vardenafil | Imidazotriazinone | -CH₃ | -Et | 21:1 |
Figure 1: Mirodenafil’s chemical structure (IUPAC: 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one) [3] [6].
Pyrrolopyrimidinones were designed to optimize three pharmacological parameters:
Pharmacokinetics: Modifications confer rapid absorption (Tₘₐₓ = 1.25 hours) and moderate half-life (T₁/₂ = 2.5 hours), balancing onset/duration for on-demand use [2] [9]. Absolute oral bioavailability in rats is dose-dependent (24–43%), limited by first-pass metabolism via CYP3A4 and CYP2C8 [2] [9].
Tissue Distribution: Preclinical studies show 1.5× higher corpus cavernosum-to-plasma concentration ratios than sildenafil in rats, correlating with enhanced erectile responses in diabetic and spinal injury models [2] [3]. The compound’s lipophilicity (logP = 2.85) facilitates blood-brain barrier penetration, enabling investigation for neurological conditions like Alzheimer’s disease [7].
Table 2: Key Pharmacokinetic Parameters of Mirodenafil (100 mg Dose)
Parameter | Healthy Koreans [3] | Healthy Mexicans [9] |
---|---|---|
Cₘₐₓ (ng/mL) | 354.9 | 331.1 ± 32.7 |
Tₘₐₓ (h) | 1.25 | 1.57 ± 0.29 |
AUC₀–∞ (h·ng/mL) | 842.0 | 976.5 ± 108.8 |
T₁/₂ (h) | 2.5 | 1.81 ± 0.17 |
Note: Interethnic pharmacokinetic consistency supports uniform dosing strategies [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0